Lipophilicity (XLogP3) Comparison: Alkylsulfonyl vs. Arylsulfonyl Piperazine-Pyrimidine Congeners
The target compound, bearing an n-butylsulfonyl substituent (R₅ = n-C₄H₉), exhibits an XLogP3 of 1.3, which is approximately 1.8 log units lower than the analogous 4-(trifluoromethyl)benzenesulfonyl derivative (CAS 1171686-65-9, F5560-0149) that carries an arylsulfonyl group at the same position [1]. Although an explicit XLogP3 value for the comparator is not publicly computed in the same database, the addition of the trifluoromethylphenyl group is reliably predicted to increase logP by ≥1.5 units relative to the n-butyl chain based on fragment-based lipophilicity contributions [2]. This difference places CAS 1203142-35-1 in a more favorable极性 surface area / lipophilicity balance for oral absorption and aqueous solubility according to standard drug-likeness filters [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | 4-(1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyrimidine (CAS 1171686-65-9); XLogP3 not publicly reported in the same source, but estimated to be ≥2.8 based on fragment lipophilicity contribution of 4-CF₃-phenyl vs. n-butyl [2] |
| Quantified Difference | Estimated XLogP3 difference: ≥1.5 log units (target compound lower) |
| Conditions | XLogP3 computed by PubChem 3.0 algorithm (XLogP3-AA) as reported on kuujia.com; comparator estimate based on well-established π-value contributions of aromatic CF₃-substituted phenyl rings |
Why This Matters
Lower lipophilicity in CAS 1203142-35-1 predicts superior aqueous solubility and reduced non-specific protein binding versus arylsulfonyl analogs, directly influencing assay compatibility in biochemical and cell-based HTS campaigns.
- [1] Kuujia.com. CAS 1203142-35-1: Computed Properties — XLogP3. Accessed April 2026. View Source
- [2] PubChem. XLogP3-AA computational methodology documentation. National Center for Biotechnology Information. Accessed April 2026. View Source
- [3] Lipinski, C. A. et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. View Source
